2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
Scientific Research Applications
2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of 2-ethylpyrrolidine with pyridine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors . These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with consistent quality . The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(2-Propylpyrrolidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
2-(2-Butylpyrrolidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid lies in its specific structural features and the resulting chemical and biological properties . The presence of the ethyl group in the pyrrolidine ring may influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-(2-ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-10-4-3-7-14(10)11-8-9(12(15)16)5-6-13-11/h5-6,8,10H,2-4,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWIYDZHOSPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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